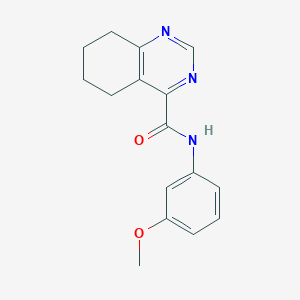
N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and its ability to interact with biological systems.
Mecanismo De Acción
The mechanism of action of N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is not fully understood. However, it is believed that this compound interacts with biological systems by binding to specific receptors and enzymes. This interaction can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. It is also stable under a variety of conditions, which makes it suitable for use in a variety of experiments.
However, there are also some limitations to using this compound in lab experiments. For example, it has low solubility in water, which can make it difficult to use in aqueous solutions. It is also relatively expensive compared to other compounds that are commonly used in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide. One potential direction is to investigate its potential as an anticancer agent in vivo. Another potential direction is to study its potential as a neuroprotective agent in animal models of neurodegenerative diseases. Additionally, further research could be done to elucidate the mechanism of action of this compound and to identify other biological targets that it may interact with.
Métodos De Síntesis
The synthesis of N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves the reaction of 3-methoxyaniline with ethyl acetoacetate in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has been the subject of scientific research due to its potential applications in various fields. This compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from damage caused by oxidative stress.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-21-12-6-4-5-11(9-12)19-16(20)15-13-7-2-3-8-14(13)17-10-18-15/h4-6,9-10H,2-3,7-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQRAYVFQAZVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


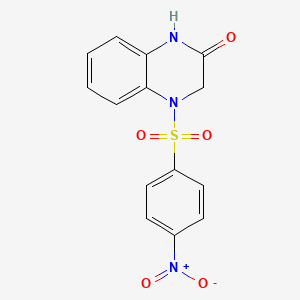

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485397.png)
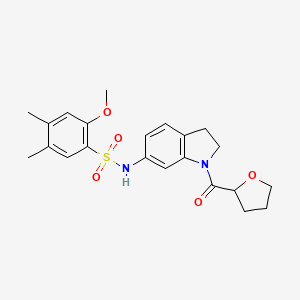
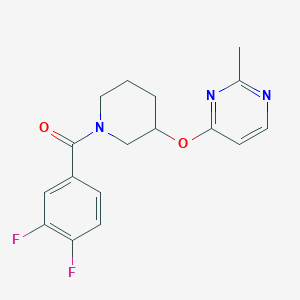



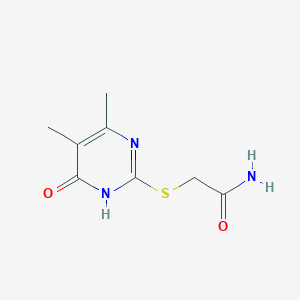
![3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2485411.png)
![4-Cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B2485412.png)
![N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2485413.png)
![Ethyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2485414.png)